methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate
Overview
Description
Methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate is an organic compound characterized by the presence of trifluoromethyl groups and a phenyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as ethanol. Microwave irradiation can be employed to achieve short reaction times and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the Heck reaction with optimized conditions to ensure high efficiency and minimal waste. The use of supported catalysts, such as Pd EnCat® 40, allows for easier recovery and reuse, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-pent-2-enoate: Lacks the trifluoromethyl groups and phenyl ring, resulting in different chemical properties and reactivity.
Methyl pentanoate: A simpler ester with different applications and reactivity compared to the trifluoromethylated compound.
Uniqueness
Methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate is unique due to the presence of multiple trifluoromethyl groups and a phenyl ring, which impart distinct physical and chemical properties. These features make it valuable in various applications, from pharmaceuticals to advanced materials.
Properties
IUPAC Name |
methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c1-21-10(20)7-9(8-5-3-2-4-6-8)11(12(14,15)16)13(17,18)19/h2-7,11H,1H3/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHDBWGJWEWBV-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)C(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C1=CC=CC=C1)\C(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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